[4-(benzyloxy)-3-chlorobenzyl](tetrahydrofuran-2-ylmethyl)amine hydrochloride
Overview
Description
[4-(benzyloxy)-3-chlorobenzyl](tetrahydrofuran-2-ylmethyl)amine hydrochloride is a chemical compound that has been of great interest to researchers due to its potential applications in scientific research. It is a synthetic compound that is used in the laboratory as a tool to study various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of [4-(benzyloxy)-3-chlorobenzyl](tetrahydrofuran-2-ylmethyl)amine hydrochloride is not fully understood. However, it is believed to act as a modulator of certain enzymes, receptors, and ion channels. It may also interact with other proteins in the cell to produce its effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can affect the activity of certain enzymes, receptors, and ion channels. It can also affect the function of certain proteins in the cell. These effects can lead to changes in cellular signaling pathways, gene expression, and cellular metabolism.
Advantages and Limitations for Lab Experiments
One of the main advantages of using [4-(benzyloxy)-3-chlorobenzyl](tetrahydrofuran-2-ylmethyl)amine hydrochloride in lab experiments is its specificity. It can be used to selectively target certain enzymes, receptors, and ion channels. This allows researchers to study the effects of drugs on these targets in a more precise manner. However, one of the limitations of using this compound is its potential toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many future directions for research involving [4-(benzyloxy)-3-chlorobenzyl](tetrahydrofuran-2-ylmethyl)amine hydrochloride. One direction is to further investigate its mechanism of action. This will help to better understand how it interacts with cellular targets and how it produces its effects. Another direction is to explore its potential applications in drug discovery. It may be possible to use this compound as a starting point for the development of new drugs that target specific enzymes, receptors, and ion channels. Finally, research can be conducted to explore its potential applications in the treatment of various diseases.
Scientific Research Applications
[4-(benzyloxy)-3-chlorobenzyl](tetrahydrofuran-2-ylmethyl)amine hydrochloride has a wide range of scientific research applications. It is used as a tool to study various biochemical and physiological processes. It can be used to study the mechanism of action of certain enzymes, receptors, and ion channels. It can also be used to study the effects of drugs on these targets.
properties
IUPAC Name |
N-[(3-chloro-4-phenylmethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2.ClH/c20-18-11-16(12-21-13-17-7-4-10-22-17)8-9-19(18)23-14-15-5-2-1-3-6-15;/h1-3,5-6,8-9,11,17,21H,4,7,10,12-14H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEQNSVURAIYSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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